3,5-Difluoro-4-iodopyridine
Overview
Description
“3,5-Difluoro-4-iodopyridine” is a chemical compound with the CAS Number: 1116099-07-0 . It has a molecular weight of 240.98 . This compound is commonly used as a molecular scaffold for active pharmaceutical ingredients (APIs) and a substrate for synthetic chemistry .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as “3,5-Difluoro-4-iodopyridine”, has been a topic of interest in recent literature . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .
Molecular Structure Analysis
The molecular formula of “3,5-Difluoro-4-iodopyridine” is C5H2F2IN . The InChI key is IOOXDBPYLFQAQH-UHFFFAOYSA-N .
Chemical Reactions Analysis
Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .
Physical And Chemical Properties Analysis
The density of “3,5-Difluoro-4-iodopyridine” is 2.1±0.1 g/cm3 . It has a boiling point of 184.2±35.0 °C at 760 mmHg . The flash point is 65.2±25.9 °C .
Scientific Research Applications
Synthesis and Reactions
- 3,5-Difluoro-4-iodopyridine is a key intermediate in the synthesis of various compounds. For example, Banks et al. (1977) demonstrated its use in producing 3,5-dichlorodifluoroisonicotinic acid through lithium-iodine exchange (Banks, Haszeldine, & Phillips, 1977). Additionally, Schlosser and Bobbio (2001) explored its use in a deprotonation study, leading to various functionalized acids and iodopyridines (Schlosser & Bobbio, 2001).
Crystal Structure Analysis
- Peloquin et al. (2019) investigated the crystal structure of a compound derived from 3,5-difluoro-4-iodopyridine, revealing significant insights into halogen bonding interactions. This research aids in understanding the molecular structures of related compounds (Peloquin et al., 2019).
Pharmaceutical Research Building Blocks
- The flexibility in functionalizing compounds like 3,5-difluoro-4-iodopyridine makes them valuable for pharmaceutical research. Schlosser and Bobbio (2002) highlighted their potential in creating a variety of new structures through selective nucleophilic displacement, providing novel opportunities for drug development (Schlosser & Bobbio, 2002).
Material Science and Polymer Synthesis
- In the field of materials science, derivatives of 3,5-difluoro-4-iodopyridine are used in synthesizing monomers for diverse polymers. This was demonstrated by Peloquin et al. (2019) in their work on phenyoxyacetylene precursors for fluorinated polymers (Peloquin et al., 2019).
Chemical Synthesis and Functionalization
- The compound's reactivity allows for various chemical transformations. For instance, Singh and Shreeve (2003) used 3,5-difluoro-4-iodopyridine for the synthesis of N-mono- and N,N'-dipolyfluoroalkyl-4,4'-bipyridinium compounds, showing its versatility in chemical synthesis (Singh & Shreeve, 2003).
Safety And Hazards
properties
IUPAC Name |
3,5-difluoro-4-iodopyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F2IN/c6-3-1-9-2-4(7)5(3)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOXDBPYLFQAQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)F)I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F2IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718844 | |
Record name | 3,5-Difluoro-4-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluoro-4-iodopyridine | |
CAS RN |
1116099-07-0 | |
Record name | 3,5-Difluoro-4-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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